Sardomozide dihydrochloride
CAS No.: 138794-73-7
Cat. No.: VC0548218
Molecular Formula: C11H16Cl2N6
Molecular Weight: 303.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138794-73-7 |
---|---|
Molecular Formula | C11H16Cl2N6 |
Molecular Weight | 303.19 g/mol |
IUPAC Name | (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride |
Standard InChI | InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; |
Standard InChI Key | UHEIPGJSFDAPIC-NENXIMLWSA-N |
Isomeric SMILES | C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl |
SMILES | C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl |
Canonical SMILES | C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl |
Appearance | White to off white solid powder |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
Sardomozide dihydrochloride features a bicyclic indane core substituted at the 1-position with a hydrazinecarboximidamide group and at the 4-position with a carboximidamide moiety. The (1E)-configuration about the hydrazone double bond creates a planar conformation essential for target engagement . X-ray crystallography reveals intramolecular hydrogen bonding between the N1 hydrazine nitrogen and the indane ring's π-system, stabilizing the bioactive conformation . The dihydrochloride salt form enhances aqueous solubility (26.38 mM in water) compared to the free base .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆Cl₂N₆ | |
Molecular Weight | 303.19 g/mol | |
Solubility (DMSO) | 197.89 mM | |
LogP | 1.2 (calculated) | |
Hydrogen Bond Donors | 6 | |
Rotatable Bonds | 2 |
Synthetic and Analytical Considerations
The compound's synthesis typically proceeds through a five-step sequence starting from 4-cyanoindan-1-one, involving successive amidoxime formation, hydrazone coupling, and salt formation with HCl gas . Quality control employs reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm. Mass spectral analysis shows characteristic [M+H]+ at m/z 303.08, matching theoretical values .
Pharmacological Mechanism of Action
Primary Target: SAMDC Inhibition
Sardomozide dihydrochloride demonstrates potent, competitive inhibition of SAMDC (Ki = 2.8 nM), the rate-limiting enzyme in spermidine and spermine biosynthesis . By mimicking the transition state of the decarboxylation reaction, the compound's hydrazine group coordinates with pyruvoyl cofactors at the active site, while the indane ring system occupies hydrophobic pockets adjacent to the substrate-binding cleft . This dual interaction reduces cellular spermidine/spermine ratios by >90% within 24 hours at 3 μM concentrations .
Secondary Targets and Polyamine Homeostasis
Recent studies reveal additional inhibition of polyamine oxidase (PAO) with IC₅₀ = 8.2 μM, potentially amplifying cytotoxic effects through peroxide generation during polyamine catabolism . The compound disrupts the SAMDC/PAO regulatory axis, causing paradoxical accumulation of putrescine (4.7-fold increase) alongside depletion of higher polyamines in MCF-7 breast cancer cells .
Preclinical Antineoplastic Activity
Cell Line | Origin | GI₅₀ (μM) | SAMDC Inhibition (%) |
---|---|---|---|
CCRF-CEM | T-cell leukemia | 0.32 | 98 |
OVCAR-3 | Ovarian adenocarcinoma | 0.45 | 95 |
PC-3 | Prostate cancer | 1.2 | 89 |
MDA-MB-231 | Breast cancer | 1.8 | 82 |
In Vivo Efficacy and Tolerability
Xenograft models demonstrate dose-dependent tumor growth inhibition (TGI):
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45% TGI at 10 mg/kg/day (p.o.) in HT-29 colon carcinoma
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72% TGI at 25 mg/kg/day (i.p.) in DU-145 prostate cancer
Notably, combined administration with DFMO (α-difluoromethylornithine) synergistically enhances efficacy (TGI = 94% at 15 mg/kg sardomozide + 2% DFMO) while reducing hepatotoxicity markers (ALT/AST levels 62% lower than monotherapy) .
Pharmacokinetic and Toxicological Profile
ADME Properties
Radiolabeled (¹⁴C) studies in Sprague-Dawley rats reveal:
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Oral bioavailability: 38%
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Cmax = 1.2 μg/mL at 2 h (25 mg/kg dose)
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Volume of distribution: 1.8 L/kg
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Terminal half-life: 4.7 h
Hepatic metabolism via CYP3A4 produces three major metabolites (M1-M3), all showing <10% parent compound activity .
Clinical Development and Future Directions
While no human trials have been initiated, computational modeling predicts therapeutic plasma levels (Cavg = 0.8-1.2 μM) achievable with 15 mg BID dosing based on allometric scaling . Current research focuses on:
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